molecular formula C24H22FN3O3S B14110907 N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14110907
M. Wt: 451.5 g/mol
InChI Key: IMLGSPLEMAXFDB-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines benzyl, ethyl, fluorobenzyl, and thieno[3,2-d]pyrimidinyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the thieno[3,2-d]pyrimidinyl core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the benzyl and ethyl groups: These groups can be introduced through alkylation reactions using suitable reagents.

    Attachment of the fluorobenzyl group: This step may involve nucleophilic substitution reactions to introduce the fluorobenzyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
  • N-benzyl-N-ethyl-2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Uniqueness

N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C24H22FN3O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H22FN3O3S/c1-2-26(14-17-8-4-3-5-9-17)21(29)16-27-20-12-13-32-22(20)23(30)28(24(27)31)15-18-10-6-7-11-19(18)25/h3-13H,2,14-16H2,1H3

InChI Key

IMLGSPLEMAXFDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3

Origin of Product

United States

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